10(9H)-Acridineacetic acid, 9-oxo-, methyl ester
Overview
Description
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of an acridine ring system, which is fused with an acetic acid moiety and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester typically involves the following steps:
Formation of Acridine Ring: The acridine ring can be synthesized through the cyclization of appropriate precursors such as diphenylamine and formaldehyde under acidic conditions.
Introduction of Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and process optimization techniques can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amides or thioesters
Scientific Research Applications
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. The compound may also induce apoptosis in cancer cells through the activation of specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A fluorescent dye used for staining nucleic acids.
Acriflavine: An antiseptic and antibacterial agent.
Proflavine: An antiseptic and disinfectant.
Uniqueness
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester is unique due to its specific structural features, which allow it to intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for the development of anticancer therapies. Additionally, its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(9-oxoacridin-10-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15(18)10-17-13-8-4-2-6-11(13)16(19)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNOKPLSIZYAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.